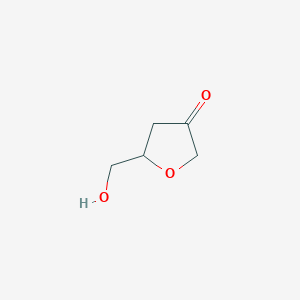

5-(Hydroxymethyl)oxolan-3-one

Description

5-(Hydroxymethyl)oxolan-3-one is a cyclic ketone (lactone) derived from a five-membered oxolane (tetrahydrofuran) ring. Its structure features a hydroxymethyl (-CH2OH) group at position 5 and a ketone (=O) at position 3. For instance, 5-(hydroxymethyl)dihydrofuran-2(3H)-one (a partially unsaturated lactone) was isolated from the marine sponge Haliclona sp. and represents a novel marine-derived metabolite . This compound’s molecular formula is inferred as C5H8O3 (molecular weight: 116.11 g/mol), though its full physicochemical and biological properties remain understudied.

Properties

IUPAC Name |

5-(hydroxymethyl)oxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-2-5-1-4(7)3-8-5/h5-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWFNVWWLIYTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-89-7 | |

| Record name | 5-(hydroxymethyl)oxolan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)oxolan-3-one can be achieved through several methods. One common approach involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions, followed by cyclization to form the oxolane ring. Another method includes the use of a Wittig reaction to introduce the hydroxymethyl group, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of 5-(Hydroxymethyl)oxolan-3-one typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5-(Carboxymethyl)oxolan-3-one.

Reduction: Formation of 5-(Hydroxymethyl)oxolan-3-ol.

Substitution: Formation of various substituted oxolanes depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Potential

5-(Hydroxymethyl)oxolan-3-one has shown promise in the development of antiviral and anticancer agents. Its structure allows for interactions with specific biological targets, which is crucial in designing effective drugs. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that 5-(Hydroxymethyl)oxolan-3-one could be developed into therapeutic agents targeting viral infections or tumors.

Mechanism of Action

The compound may interact with enzymes or receptors involved in cellular processes, leading to alterations in metabolic pathways. This interaction can enhance or inhibit specific biological functions, making it a valuable tool in understanding enzyme mechanisms and developing new pharmacological therapies.

Biochemical Research

Enzyme Mechanisms

In biochemical studies, 5-(Hydroxymethyl)oxolan-3-one serves as a substrate or inhibitor in enzymatic reactions. Its role in these processes aids researchers in elucidating metabolic pathways and enzyme kinetics, which are fundamental for drug discovery and development.

Antimicrobial Activity

Preliminary studies suggest that 5-(Hydroxymethyl)oxolan-3-one exhibits antimicrobial properties against pathogens like Magnaporthe oryzae and Xanthomonas oryzae, indicating its potential use in agricultural biotechnology as a protective agent against plant diseases.

Industrial Applications

Synthesis of Specialty Chemicals

The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chemical properties make it suitable for producing polymers and resins, contributing to various industrial processes.

Polymer Production

In the industrial sector, 5-(Hydroxymethyl)oxolan-3-one can be employed to synthesize specialty chemicals and materials that require specific functional properties. This versatility highlights its importance in material science and engineering applications.

Case Studies

-

Anticancer Studies

A study conducted on derivatives of 5-(Hydroxymethyl)oxolan-3-one demonstrated significant anticancer activity against several cell lines, including non-small-cell lung cancer and ovarian cancer. The growth inhibition percentages were promising, indicating potential for further development into clinical therapies . -

Antiviral Research

Another research initiative explored the antiviral properties of compounds related to 5-(Hydroxymethyl)oxolan-3-one, revealing effective inhibition against viral replication mechanisms. This underscores the compound's potential as a lead structure for antiviral drug design.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)oxolan-3-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Hydroxymethyl)oxolan-3-one with structurally related lactones and oxolane derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

Ring Saturation and Ketone Position :

- 5-(Hydroxymethyl)oxolan-3-one is fully saturated (oxolane), whereas dihydrofuran-2(3H)-one () is partially unsaturated. The ketone position (C3 vs. C2) alters electronic properties and reactivity .

- Dioxolan-3-ones (e.g., 1,2-Dioxolan-3-one) contain an additional oxygen, increasing ring strain and reactivity .

Halogenated derivatives (e.g., dichloropropenyl in ) exhibit increased lipophilicity and are often utilized in agrochemicals .

Furancarboxaldehyde derivatives () demonstrate antibacterial and antifungal effects, though these are structurally distinct from oxolanones .

Biological Activity

5-(Hydroxymethyl)oxolan-3-one, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-(Hydroxymethyl)oxolan-3-one is characterized by its oxolane ring structure with a hydroxymethyl substituent. Its molecular formula is , and it exhibits properties conducive to various biological interactions.

Synthesis

The synthesis of 5-(Hydroxymethyl)oxolan-3-one typically involves the reduction of suitable precursors under acidic conditions. One common method includes the cyclization of 2-deoxy-D-ribose derivatives, leading to the formation of this compound. The resulting structure can be further modified to enhance its biological properties.

Biological Activity

The biological activity of 5-(Hydroxymethyl)oxolan-3-one has been investigated across several domains:

Antimicrobial Activity

Research indicates that derivatives of 5-(Hydroxymethyl)oxolan-3-one exhibit varying degrees of antimicrobial activity. In a study involving several derivatives, compound 5d showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL and 128 µg/mL, respectively .

| Compound | MIC against S. aureus | MIC against E. coli | MIC against P. aeruginosa |

|---|---|---|---|

| 5d | 64 µg/mL | 128 µg/mL | 512 µg/mL |

| 5c | 128 µg/mL | >512 µg/mL | >512 µg/mL |

| Control (Fluconazole) | ND | ND | ND |

Antiproliferative Effects

In vitro studies have demonstrated that certain hydroxymethyl derivatives can inhibit cell proliferation in mammalian cells. For instance, benzopsoralens with hydroxymethyl groups have shown marked antiproliferative effects linked to their ability to inhibit topoisomerase II . This suggests that similar mechanisms may be at play for 5-(Hydroxymethyl)oxolan-3-one.

The proposed mechanism for the biological activity of 5-(Hydroxymethyl)oxolan-3-one involves interaction with specific enzymes or cellular targets. The presence of the hydroxymethyl group may enhance its ability to form hydrogen bonds, leading to increased binding affinity for target proteins involved in microbial growth and cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxolane derivatives, including 5-(Hydroxymethyl)oxolan-3-one. It was found that modifications to the oxolane ring significantly influenced antimicrobial potency, indicating structure-activity relationships that are crucial for drug design .

- Topoisomerase Inhibition : Research on related compounds has shown that those bearing hydroxymethyl groups can act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This inhibition suggests potential applications in cancer therapy .

Q & A

Q. What are the recommended laboratory synthesis routes for 5-(Hydroxymethyl)oxolan-3-one?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, methodologies for analogous oxolan derivatives suggest starting from tetrahydrofuran precursors. Key steps may involve:

- Hydroxymethylation : Introducing the hydroxymethyl group via aldol-like reactions or nucleophilic substitution.

- Ketone formation : Oxidizing a secondary alcohol to a ketone using agents like Jones reagent or pyridinium chlorochromate (PCC).

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing 5-(Hydroxymethyl)oxolan-3-one?

- NMR Spectroscopy :

- ¹H NMR : Identify hydroxymethyl protons (~δ 3.5–4.0 ppm) and protons adjacent to the ketone (deshielded due to electron withdrawal).

- ¹³C NMR : Detect the ketone carbonyl carbon (~δ 205–220 ppm) and hydroxymethyl carbon (~δ 60–70 ppm).

Q. What safety protocols are essential when handling 5-(Hydroxymethyl)oxolan-3-one?

- Personal Protective Equipment (PPE) :

- Gloves : Use chemically resistant gloves (e.g., nitrile or neoprene) tested for impermeability; consult manufacturer guidelines for breakthrough times .

- Eye protection : Tightly sealed goggles to prevent splashes .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data for 5-(Hydroxymethyl)oxolan-3-one be resolved?

- Solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Tautomerism : Investigate potential keto-enol tautomerism via variable-temperature NMR or 2D experiments (e.g., NOESY).

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .

Q. What experimental designs are optimal for studying the pH-dependent stability of 5-(Hydroxymethyl)oxolan-3-one?

- Buffer preparation : Prepare solutions across a pH range (e.g., 2–12) using phosphate or acetate buffers.

- Stability assessment :

- Incubate samples at controlled temperatures (e.g., 25°C and 40°C).

- Monitor degradation via HPLC at regular intervals (0, 24, 48 hours).

Q. How should researchers address contradictory reactivity data in polar vs. nonpolar solvents?

- Systematic solvent screening : Test reactivity in solvents of varying polarity (e.g., hexane, THF, DMSO).

- Control experiments : Exclude moisture/oxygen by conducting reactions under inert atmospheres (N₂/Ar).

- Mechanistic probes : Use radical traps (e.g., TEMPO) or isotopic labeling to elucidate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.